Product packaging for Ethyl 2-amino-5-bromo-4-methylbenzoate(Cat. No.:CAS No. 1476761-80-4)

Ethyl 2-amino-5-bromo-4-methylbenzoate

Cat. No.: B2588317
CAS No.: 1476761-80-4
M. Wt: 258.115
InChI Key: LPCBLZKMMDIBIL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-4-methylbenzoate is a brominated aromatic ester serving as a versatile chemical intermediate in organic synthesis and pharmaceutical research. Its molecular structure incorporates three key functional groups: an aromatic amine, a bromine substituent, and an ethyl ester. This combination makes it a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of new carbon-carbon bonds. The aromatic amine group can be functionalized through diazotization or amide bond formation. Meanwhile, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups. Compounds with similar bromo-amino-benzoate skeletons are frequently utilized in synthesizing active pharmaceutical ingredients (APIs) and in the development of proteolysis targeting chimeras (PROTACs) for targeted protein degradation. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B2588317 Ethyl 2-amino-5-bromo-4-methylbenzoate CAS No. 1476761-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCBLZKMMDIBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for Ethyl 2 Amino 5 Bromo 4 Methylbenzoate

Precursor Synthesis and Derivatization Approaches

The synthesis of the target compound relies on the careful construction of a substituted benzene (B151609) ring. This typically involves starting with a simpler methylbenzoate precursor and sequentially introducing the required functional groups. The order of these introductions is critical to ensure the desired regiochemistry.

Strategies for Selective Bromination of Methylbenzoate Precursors

Bromination of the aromatic ring is a key step in the synthesis. Achieving the correct placement of the bromine atom requires a deep understanding of the directing effects of the substituents already present on the ring.

Electrophilic aromatic substitution (EAS) is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents on the benzene ring. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. wvu.edulibretexts.org Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. wvu.eduwordpress.com

In the context of synthesizing ethyl 2-amino-5-bromo-4-methylbenzoate, the directing effects of the amino, methyl, and ester groups must be considered. The amino group is a strong activating group, while the methyl group is a weaker activating group. The ester group is a deactivating group. To achieve the desired 5-bromo substitution pattern, the bromination step is often performed on a precursor where the directing effects favor this outcome. For instance, starting with a precursor that has the amino and methyl groups already in place would strongly direct the incoming bromine to the positions ortho and para to the amino group.

The formation of the bromoarenium ion, a key intermediate in the reaction, is the rate-determining step. nih.gov The stability of this intermediate is influenced by the substituents, which in turn dictates the final product distribution. researchgate.net

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of aromatic compounds, particularly those that are electron-rich. wikipedia.orgmissouri.edu It serves as a source of electrophilic bromine and is often used as an alternative to liquid bromine due to its solid nature and ease of handling. masterorganicchemistry.com The reaction is typically carried out in the presence of an acid catalyst. youtube.com

NBS is particularly effective for the bromination of activated aromatic rings, such as phenols and anilines. wikipedia.orgmissouri.edu The use of dimethylformamide (DMF) as a solvent can lead to high levels of para-selectivity. wikipedia.org The reaction proceeds via the generation of a bromonium ion, which is then attacked by the aromatic ring.

ReagentSubstrate TypeSelectivity
Br2/FeBr3General Aromatic CompoundsGoverned by substituent directing effects
NBS/Acid CatalystElectron-rich AromaticsOften high para-selectivity, especially in DMF

Introduction of the Amino Group: Reduction of Nitro Precursors

The amino group is typically introduced by the reduction of a corresponding nitro group. This is a common and well-established transformation in organic synthesis. The nitro group is first introduced onto the aromatic ring via electrophilic nitration, a reaction that is also subject to the directing effects of the existing substituents. masterorganicchemistry.comrsc.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to anilines. wikipedia.org This method involves the use of a metal catalyst, such as palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. wikipedia.org The reaction is typically carried out under pressure. google.com

The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. researchgate.net For instance, ruthenium-based catalysts have also been shown to be effective for the hydrogenation of nitrobenzene (B124822) and its derivatives. researchgate.net This method is often preferred in industrial settings due to its clean nature and the high purity of the resulting products. google.com

Chemical reduction provides an alternative to catalytic hydrogenation. A classic and robust method involves the use of iron (Fe) metal in the presence of an acidic medium, such as ammonium (B1175870) chloride (NH4Cl) in an ethanol (B145695)/water solvent system. researchgate.netacs.org This method, often referred to as the Béchamp reduction when using iron and hydrochloric acid, is known for its high functional group tolerance. researchgate.net

The reaction proceeds through a series of electron transfer steps from the iron metal to the nitro group. The acidic conditions provided by the ammonium chloride help in the protonation steps of the reaction mechanism. researchgate.net This method is advantageous due to the low cost and ready availability of the reagents. acs.orgtandfonline.com Other metal-based reducing systems, such as tin (Sn) or tin(II) chloride in hydrochloric acid, can also be employed, though they may present challenges in product isolation due to the formation of metal salt byproducts. acs.org Zinc metal in the presence of ammonium chloride has also been used for the reduction of nitro compounds. sciencemadness.org

Reduction MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH2, Pd/C (or other metal catalyst)High yield, clean reaction, high product purityRequires specialized equipment for handling hydrogen gas under pressure
Chemical ReductionFe/NH4Cl in Ethanol/WaterLow cost, readily available reagents, high functional group toleranceCan generate significant amounts of iron oxide waste

Esterification Reactions: Formation of the Ethyl Ester Moiety

The final step in the synthesis of the target molecule is typically the formation of the ethyl ester from the corresponding carboxylic acid, 2-amino-5-bromo-4-methylbenzoic acid. This transformation can be achieved through several established esterification protocols.

Fischer Esterification and Alternative Esterification Protocols

The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quora.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess alcohol is used, and often, water is removed as it is formed. ucla.edu The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate Fischer esterification reactions. For instance, the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) has been achieved in good yield under closed-vessel microwave conditions with the periodic addition of a catalytic amount of H₂SO₄ to overcome equilibrium limitations. This approach significantly reduces reaction times compared to conventional heating methods.

Alternative esterification protocols offer milder conditions, which can be advantageous when dealing with sensitive functional groups. The Steglich esterification, for example, utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds under neutral conditions and at room temperature, making it suitable for substrates that are sensitive to strong acids.

Another approach involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride, which is then reacted with ethanol to form the ester. This method is highly efficient but generates HCl as a byproduct. A patented synthetic method for ethyl p-aminobenzoate utilizes thionyl chloride as a desiccant in the esterification reaction, highlighting its industrial applicability for achieving rapid reaction times and high yields. patsnap.com

Esterification Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Carboxylic acid, excess ethanol, strong acid catalyst (e.g., H₂SO₄)RefluxInexpensive reagentsEquilibrium reaction, harsh acidic conditions
Microwave-Assisted Carboxylic acid, ethanol, strong acid catalystMicrowave irradiationRapid reaction timesSpecialized equipment required
Steglich Carboxylic acid, ethanol, DCC/EDC, DMAPRoom temperature, neutral pHMild conditionsStoichiometric amounts of coupling agents, byproduct removal
Acyl Chloride Formation Carboxylic acid, SOCl₂, then ethanolVariesHigh yieldingGenerates corrosive HCl
Transesterification Considerations for Related Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. ucla.edu This reaction is also typically catalyzed by an acid or a base. For instance, if mthis compound were available, it could be converted to the corresponding ethyl ester by reacting it with an excess of ethanol in the presence of an acid catalyst like sulfuric acid. ucla.edu The equilibrium would be shifted towards the formation of the more volatile alcohol (methanol), which can be removed by distillation.

The use of solid acid catalysts, such as zirconium/titanium solid acids, has been explored for the esterification and transesterification of benzoates. researchgate.netmdpi.com These heterogeneous catalysts offer advantages in terms of ease of separation and reusability. mdpi.com Additionally, N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for transesterification reactions under mild conditions. organic-chemistry.org

Multi-step Synthesis Planning and Optimization

The synthesis of this compound requires careful planning to introduce the substituents onto the aromatic ring in the correct positions. The order of reactions is crucial due to the directing effects of the existing functional groups.

Sequential Reaction Design for Aromatic Ring Functionalization

A plausible synthetic route for 2-amino-5-bromo-4-methylbenzoic acid, the precursor to the final ester, can be envisioned starting from toluene (B28343). The directing effects of the substituents at each step guide the regioselectivity of the subsequent reactions.

Oxidation of Toluene: The synthesis can commence with the oxidation of toluene to p-methylbenzoic acid (p-toluic acid). wikipedia.org This can be achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or nitric acid. wikipedia.org

Nitration: The next step is the nitration of p-methylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director. In this case, nitration will predominantly occur at the position ortho to the methyl group and meta to the carboxylic acid group, yielding 4-methyl-3-nitrobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. truman.edu

Bromination: Following nitration, the aromatic ring is subjected to bromination. The nitro group is a strong deactivating and meta-directing group, while the methyl and carboxylic acid groups have their own directing effects. The most likely position for bromination would be ortho to the methyl group and meta to the nitro group, resulting in 5-bromo-4-methyl-3-nitrobenzoic acid.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group. This transformation can be accomplished using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation. masterorganicchemistry.comwikipedia.org This step yields 3-amino-5-bromo-4-methylbenzoic acid.

An alternative and more likely route would involve a different order of substitution to achieve the desired 2-amino-5-bromo substitution pattern:

Nitration of p-Toluic Acid: As before, p-toluic acid is nitrated to yield 4-methyl-3-nitrobenzoic acid.

Reduction of the Nitro Group: The nitro group is reduced to an amino group to give 3-amino-4-methylbenzoic acid. The amino group is a strongly activating ortho, para-director.

Bromination: Bromination of 3-amino-4-methylbenzoic acid would be directed by the powerful activating amino group to the positions ortho and para to it. This would lead to the desired 2-amino-5-bromo-4-methylbenzoic acid.

Esterification: Finally, the resulting carboxylic acid is esterified with ethanol as described in section 2.1.3.1 to yield this compound.

Step Reaction Reagents Key Consideration
1OxidationToluene → p-Toluic AcidKMnO₄ or HNO₃
2Nitrationp-Toluic Acid → 4-Methyl-3-nitrobenzoic AcidHNO₃, H₂SO₄
3Reduction4-Methyl-3-nitrobenzoic Acid → 3-Amino-4-methylbenzoic AcidSn/HCl or H₂/Pd-C
4Bromination3-Amino-4-methylbenzoic Acid → 2-Amino-5-bromo-4-methylbenzoic AcidBr₂, FeBr₃
5Esterification2-Amino-5-bromo-4-methylbenzoic Acid → this compoundEthanol, H₂SO₄

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Reaction Conditions: Temperature, reaction time, and catalyst choice are crucial parameters. For instance, in the nitration step, controlling the temperature is essential to avoid side reactions and ensure the desired regioselectivity. truman.edu Similarly, in the Fischer esterification, the reaction can be driven to completion by removing water, for example, by using a Dean-Stark apparatus.

Reagent Stoichiometry: The molar ratios of the reactants can significantly impact the yield. In the esterification, using a large excess of ethanol can shift the equilibrium towards the product side.

Catalyst Loading: In catalyzed reactions, such as the esterification and bromination steps, the amount of catalyst used can affect the reaction rate and yield. Catalyst screening and optimization are often necessary.

Work-up Procedure: The method of isolating and purifying the product at each stage is vital. Proper extraction, washing, and drying procedures can minimize product loss.

When considering the scalability of the synthesis from a laboratory to a larger scale, several challenges may arise. These include heat transfer management in exothermic reactions like nitration, efficient mixing of heterogeneous reaction mixtures, and the handling and disposal of larger quantities of reagents and solvents. The choice of reagents and purification methods may also need to be re-evaluated for cost-effectiveness and safety on a larger scale. For example, using a heterogeneous catalyst for esterification could be more advantageous for scalability due to easier separation. mdpi.com

Purity Enhancement via Recrystallization and Chromatographic Techniques

Obtaining a high-purity final product is essential. Recrystallization and chromatography are the primary methods for purifying the intermediates and the final this compound.

Alternative or Emerging Synthetic Pathways (e.g., Metal-Mediated Transformations)

While classical synthetic routes to aromatic amines often involve nitration followed by reduction, contemporary organic synthesis has seen a significant rise in the use of metal-mediated transformations for the construction of carbon-nitrogen bonds. These methods can offer improved regioselectivity, functional group tolerance, and milder reaction conditions compared to traditional approaches. For a molecule such as this compound, metal-catalyzed cross-coupling reactions represent a powerful and flexible alternative for its synthesis.

The most prominent of these emerging pathways are palladium- and copper-catalyzed amination reactions, often referred to as the Buchwald-Hartwig amination and the Ullmann condensation, respectively. These reactions involve the coupling of an aryl halide with an amine source in the presence of a metal catalyst. In the context of synthesizing this compound, one could envision a retrosynthetic approach starting from a dibrominated precursor.

A plausible metal-mediated synthetic strategy would involve the selective mono-amination of a di-halo precursor, such as Ethyl 2,5-dibromo-4-methylbenzoate. The challenge in such an approach lies in achieving selective amination at the C2 position over the C5 position. The electronic and steric environment of the two bromine atoms would influence the regioselectivity of the reaction. The bromine at the C2 position is ortho to the ester group, which might sterically hinder the approach of the catalyst, while the bromine at C5 is less sterically encumbered. However, the electronic effects of the substituents could also play a crucial role in directing the amination.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high efficiency. A hypothetical application of this reaction to synthesize this compound could utilize a suitable ammonia (B1221849) surrogate or an in-situ generated ammonia equivalent. The choice of phosphine (B1218219) ligand is critical in these reactions, as it influences the activity and selectivity of the palladium catalyst.

Below is a table outlining hypothetical reaction conditions for a palladium-catalyzed approach:

ParameterConditionRationale
Starting Material Ethyl 2,5-dibromo-4-methylbenzoateA readily accessible precursor for selective amination.
Palladium Precatalyst Pd₂(dba)₃ or a palladacycleCommon and effective palladium sources for cross-coupling.
Ligand A biarylphosphine ligand (e.g., XPhos, RuPhos)These ligands are known to promote efficient amination of aryl bromides.
Amine Source Benzophenone imine or an ammonium saltServes as a precursor to the primary amine group.
Base A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)Essential for the catalytic cycle to proceed.
Solvent Anhydrous toluene or dioxaneCommon solvents for Buchwald-Hartwig reactions.
Temperature 80-110 °CTypical temperature range for these transformations.

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is another important metal-mediated method for C-N bond formation, often utilizing more economical copper catalysts. While historically requiring harsh reaction conditions, significant advancements have led to milder and more efficient protocols. A copper-catalyzed pathway could also be envisioned for the synthesis of this compound from a dibrominated precursor.

The following table details a potential set of conditions for a copper-catalyzed synthesis:

ParameterConditionRationale
Starting Material Ethyl 2,5-dibromo-4-methylbenzoateThe di-halo starting material for the coupling reaction.
Copper Catalyst CuI or Cu₂OCommonly used and effective copper catalysts for amination.
Ligand A diamine or phenanthroline derivative (optional)Can accelerate the reaction and improve yields.
Amine Source Aqueous or gaseous ammoniaA direct source for the amino group.
Base K₂CO₃ or K₃PO₄A milder base is often sufficient for copper-catalyzed reactions.
Solvent NMP, DMF, or DMSOPolar aprotic solvents are typically used in Ullmann reactions.
Temperature 100-150 °CHigher temperatures are often required compared to palladium-catalyzed methods.

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 2 Amino 5 Bromo 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular StructureSpecific ¹H NMR and ¹³C NMR chemical shifts and coupling constants for Ethyl 2-amino-5-bromo-4-methylbenzoate are not available in the searched literature. Consequently, an analysis of its proton environments, carbon skeleton, and molecular connectivity through advanced techniques like 2D NMR cannot be accurately presented.

Due to the absence of specific data for this compound, the article cannot be generated as requested.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C10H12BrNO2), the theoretical exact mass can be calculated. The presence of bromine is a key indicator in the mass spectrum, as it has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units.

Based on its molecular formula, the expected HRMS data for the molecular ion [M]+• of this compound would be as follows:

Ion FormulaIsotopeCalculated Exact Mass
[C10H12(79Br)NO2]+•79Br257.0051
[C10H12(81Br)NO2]+•81Br258.9970

The observation of this isotopic pattern with high mass accuracy would confirm the elemental composition of the compound.

Fragmentation Pathways and Structural Deductions

The fragmentation of this compound in a mass spectrometer would be expected to follow patterns typical for aromatic esters and amines. The fragmentation process involves the ionization of the molecule, followed by the cleavage of specific bonds to form characteristic fragment ions.

Common fragmentation pathways for similar ethyl aminobenzoates often involve:

Loss of the ethoxy group (-OC2H5): This would result in the formation of a benzoyl cation.

Loss of an ethyl radical (•C2H5): This cleavage of the ether oxygen-ethyl bond is a common pathway for ethyl esters. nih.gov

Loss of ethylene (B1197577) (C2H4): This can occur through a rearrangement process. nih.gov

Cleavage of the ester group: This can lead to the loss of the entire ethyl formate (B1220265) moiety.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is also a possibility. nih.gov

Given the structure of this compound, the following fragmentation patterns can be predicted:

Precursor Ion (m/z)Proposed FragmentationFragment Ion (m/z)Neutral Loss
257/259Loss of ethyl radical228/230C2H5•
257/259Loss of ethylene229/231C2H4
257/259Loss of ethoxy radical212/214C2H5O•
228/230Loss of carbon monoxide200/202CO

The analysis of these fragmentation patterns would provide strong evidence for the structure of the molecule.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

For Methyl 2-amino-5-bromobenzoate, the crystal structure reveals that the molecule is nearly planar. nih.govnih.gov It is expected that this compound would also adopt a largely planar conformation, with the ethyl ester group potentially showing some torsional flexibility. The crystal system and unit cell parameters would be determined from the diffraction data.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assemblies

The solid-state structure of a molecule is governed by a network of intermolecular interactions. For this compound, the primary amino group (-NH2) and the carbonyl group (C=O) of the ester are expected to be key players in forming hydrogen bonds.

Based on the study of Methyl 2-amino-5-bromobenzoate, the following interactions are anticipated:

Intramolecular Hydrogen Bonding: An intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen is likely, leading to the formation of a stable six-membered ring. nih.govnih.gov

Intermolecular Hydrogen Bonding: The second hydrogen of the amino group is available for intermolecular N-H···O hydrogen bonding with the carbonyl oxygen of a neighboring molecule. This interaction would link the molecules into chains or other supramolecular assemblies. nih.govnih.gov

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the packing environment. For a related compound, ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, Hirshfeld analysis revealed the significant contributions of various contacts to the crystal packing. nih.gov

H···H contacts: Typically, these are the most abundant contacts.

O···H/H···O contacts: These represent the hydrogen bonding interactions.

Br···H/H···Br contacts: These interactions involving the bromine atom would also be significant.

C···H/H···C contacts: These are indicative of weaker C-H···π interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of these interactions, allowing for a detailed comparison with other crystal structures.

Void Analysis in Crystal Structures

However, related studies on complex molecules containing a bromo-amino-benzoate moiety, such as ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, utilize Hirshfeld surface analysis to investigate intermolecular interactions and crystal packing. nih.govnih.govresearchgate.neterciyes.edu.tr This technique provides insights into the voids and contact surfaces within the crystal. For this related spiro compound, Hirshfeld surface analysis revealed the quantitative contributions of various intermolecular contacts to the crystal packing. nih.govnih.govresearchgate.neterciyes.edu.tr The most significant of these are H⋯H, O⋯H/H⋯O, N⋯H/H⋯N, Br⋯H/H⋯Br, and C⋯H/H⋯C interactions. nih.govnih.govresearchgate.neterciyes.edu.tr Such analyses, if applied to this compound, would offer a detailed understanding of its solid-state architecture.

Table 1: Contribution of Intermolecular Contacts in a Related Spiro Compound

Intermolecular Contact Contribution (%)
H⋯H 33.1
O⋯H/H⋯O 16.3
N⋯H/H⋯N 12.1
Br⋯H/H⋯Br 11.5
C⋯H/H⋯C 10.6

Data derived from a study on ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate nih.govnih.govresearchgate.neterciyes.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with its aromatic ring and substituents.

The benzene (B151609) ring, along with the amino (-NH2), bromo (-Br), and ester (-COOC2H5) groups, constitutes the chromophore system of the molecule. The amino group acts as a strong auxochrome, typically causing a bathochromic (red) shift of the benzene absorption bands. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap.

While specific experimental UV-Vis data for this compound is not detailed in the available sources, studies on similar aminobenzoate derivatives, such as ethyl 4-aminobenzoate (B8803810), show distinct absorption peaks. researchgate.net For instance, ethyl 4-aminobenzoate exhibits two absorption bands, which are influenced by the solvent environment. researchgate.net It can be anticipated that this compound would also display characteristic absorption maxima, the positions and intensities of which would be sensitive to solvent polarity. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could further elucidate the nature of these electronic transitions.

Computational and Theoretical Investigations of Ethyl 2 Amino 5 Bromo 4 Methylbenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the molecule's stability and intrinsic properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density, providing reliable predictions of molecular geometries, vibrational frequencies, and energies.

For the analogous compound, "2-amino-5-bromo-benzoic acid methyl ester", DFT calculations using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set have been employed to determine its optimized molecular structure. nih.gov These calculations reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Such studies provide a foundational understanding of the steric and electronic effects of the amino, bromo, and ester functional groups on the benzene (B151609) ring's geometry. The energetic data derived from these calculations can also be used to predict the molecule's thermodynamic stability.

ParameterValue (Å or °)
Selected Bond Lengths (Å)
C-Br1.895
C-N1.378
C=O1.225
**Selected Bond Angles (°) **
C-C-Br119.5
C-C-N121.3
O=C-O123.8
Note: The data presented in this table is for the analogous compound "2-amino-5-bromo-benzoic acid methyl ester" as a proxy.

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point for understanding electronic structure, it does not fully account for electron correlation, which is the interaction between individual electrons.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF framework to include electron correlation effects more accurately. wikipedia.org These methods are generally more computationally demanding but offer higher accuracy for predicting molecular energies and properties. wikipedia.orguchile.cl

Specific applications of Hartree-Fock and post-Hartree-Fock methods to "Ethyl 2-amino-5-bromo-4-methylbenzoate" or its close analogs are not widely reported in the literature. However, these methods are standard tools in computational chemistry for obtaining highly accurate results when studying reaction mechanisms or subtle electronic effects in molecules. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and the electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

For "2-amino-5-bromo-benzoic acid methyl ester", DFT calculations have been used to determine the energies of the HOMO and LUMO. nih.gov The analysis shows that the HOMO is primarily localized on the amino group and the benzene ring, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed over the ester group and the benzene ring, suggesting these areas are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap indicates the molecule's stability and the energy required for electronic excitation. nih.gov

Molecular OrbitalEnergy (eV)
HOMO-5.98
LUMO-1.25
HOMO-LUMO Gap 4.73
Note: The data presented in this table is for the analogous compound "2-amino-5-bromo-benzoic acid methyl ester" as a proxy.

The characteristics of the frontier molecular orbitals have direct implications for the molecule's behavior. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap is also correlated with the electronic absorption spectra of the molecule; a smaller gap typically corresponds to absorption at a longer wavelength.

The distribution of the HOMO and LUMO across the molecule provides insights into its reactivity in different chemical reactions. For instance, the localization of the HOMO on the amino group and aromatic ring suggests that these sites will be reactive towards electrophiles. Conversely, the LUMO's location points to the regions that are favorable for reaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and electronic structure in a localized orbital framework.

In the case of "2-amino-5-bromo-benzoic acid methyl ester", NBO analysis has been performed to investigate the intramolecular interactions that contribute to its stability. nih.govresearchgate.net This analysis can identify key donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between the lone pair electrons on the nitrogen atom of the amino group and the antibonding orbitals of the adjacent C-C bonds in the benzene ring indicates electron delocalization. These hyperconjugative interactions lead to a stabilization of the molecule. The magnitude of the stabilization energy associated with these interactions can be quantified, providing a measure of their importance.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N7π(C1-C6)22.5
LP(1) N7π(C2-C3)3.8
LP(2) O13π*(C8-O12)28.9
Note: The data presented in this table is for the analogous compound "2-amino-5-bromo-benzoic acid methyl ester" as a proxy, where E(2) represents the stabilization energy.

Lack of Publicly Available Research Data for this compound

Following a comprehensive and targeted search for computational and theoretical investigations into the chemical compound This compound , it has been determined that there is a significant absence of published scientific literature and data specific to this molecule. While the requested computational methods—Molecular Electrostatic Potential (MEP) mapping, Molecular Dynamics (MD) simulations, and the theoretical prediction of spectroscopic parameters—are standard techniques in chemical research, it appears that these analyses have not been performed or published for this particular compound.

The search for detailed research findings, data tables, and specific computational results for this compound across various scientific databases and academic journals did not yield any relevant studies. The inquiries for "this compound" in conjunction with terms such as "DFT," "molecular electrostatic potential," "molecular dynamics," "NMR chemical shifts calculation," and "vibrational frequencies calculation" returned no specific scholarly articles detailing these investigations.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The creation of data tables and the reporting of detailed research findings are contingent on the existence of primary research, which is not available in the public domain for this specific compound.

While computational studies have been conducted on structurally similar molecules, such as other aminobenzoate derivatives, extrapolating this information would not be scientifically accurate or adhere to the strict focus on this compound as per the instructions. Therefore, the requested article cannot be produced at this time due to the lack of foundational research data.

Reaction Chemistry and Functionalization Strategies of Ethyl 2 Amino 5 Bromo 4 Methylbenzoate

Reactions at the Amino Group

The amino group in ethyl 2-amino-5-bromo-4-methylbenzoate is a key site for functionalization, allowing for the introduction of a variety of substituents through several classical organic reactions.

The primary amino group of this compound can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction with acetyl chloride would yield ethyl 2-(acetylamino)-5-bromo-4-methylbenzoate. This transformation is crucial for protecting the amino group or for introducing specific functionalities that can influence the molecule's biological activity or chemical properties.

Similarly, alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. For example, reaction with an alkyl halide in the presence of a suitable base can introduce an alkyl substituent onto the nitrogen atom. These N-alkylated derivatives are important precursors for the synthesis of various heterocyclic compounds and other complex organic molecules.

Reagent TypeExample ReagentProduct TypeGeneral Reaction Conditions
Acylating AgentAcetyl chlorideAmideInert solvent, presence of a non-nucleophilic base
Alkylating AgentAlkyl halideSecondary/Tertiary AminePolar aprotic solvent, presence of a base

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically performed at low temperatures (0-5 °C) using a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations.

One of the most important applications of diazonium salts is in Sandmeyer-type reactions, where the diazonium group is replaced by a wide range of substituents with the aid of a copper(I) salt catalyst. researchgate.net For example, treatment of the diazonium salt of this compound with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would lead to the formation of ethyl 2-chloro-5-bromo-4-methylbenzoate, ethyl 2,5-dibromo-4-methylbenzoate, or ethyl 5-bromo-2-cyano-4-methylbenzoate, respectively. These reactions provide a powerful tool for introducing a diverse array of functional groups onto the aromatic ring, which would be difficult to achieve through direct substitution methods.

Sandmeyer ReagentProduct Functional Group
Copper(I) Chloride (CuCl)Chloro (-Cl)
Copper(I) Bromide (CuBr)Bromo (-Br)
Copper(I) Cyanide (CuCN)Cyano (-CN)

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.org In the case of this compound, the electron-donating nature of the amino and methyl groups makes direct SNAr at the bromine position challenging under standard conditions. However, modification of the amino group to an electron-withdrawing group, for example through acylation, could potentially activate the ring towards SNAr. In such activated substrates, the bromine atom could be displaced by strong nucleophiles like alkoxides, thiolates, or amines at elevated temperatures.

The bromine substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, a Suzuki coupling with an arylboronic acid would result in the formation of a biaryl compound.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This allows for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method is invaluable for the synthesis of aryl-substituted alkynes.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiBoronic acid/esterPalladium catalyst, BaseBiaryl
HeckAlkenePalladium catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, BaseAryl-substituted Alkyne

The formation of Grignard or organolithium reagents from aryl bromides is a fundamental transformation in organic synthesis. However, the presence of the acidic proton of the amino group in this compound would be incompatible with the highly basic nature of these organometallic reagents. Therefore, protection of the amino group, for instance by acylation, would be a prerequisite for the successful formation of a Grignard or organolithium intermediate. Once formed, these organometallic species could react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups onto the aromatic ring.

Reactions at the Ester Group

The ethyl ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into several other important functional groups.

The ethyl ester of 2-amino-5-bromo-4-methylbenzoate can be hydrolyzed to its corresponding carboxylic acid, 2-amino-5-bromo-4-methylbenzoic acid. This transformation can be achieved under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis : This is a reversible process, typically requiring an excess of water to drive the equilibrium toward the products. chemistrysteps.comwikipedia.org The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification) : This reaction is irreversible and generally more efficient. chemistrysteps.com A hydroxide (B78521) ion attacks the carbonyl carbon directly, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion as the leaving group. The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide (or another hydroxide ion) to form a carboxylate salt. chemistrysteps.com An acidic workup is required in a final step to protonate the carboxylate and isolate the neutral carboxylic acid.

Condition Reagents Key Feature Product
AcidicDilute H₂SO₄ or HCl, H₂O, HeatReversible equilibrium2-amino-5-bromo-4-methylbenzoic acid
BasicNaOH or KOH, H₂O/Ethanol, HeatIrreversible (Saponification)Sodium 2-amino-5-bromo-4-methylbenzoate

Transesterification : This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. vedantu.comwikipedia.org To drive the reaction to completion, the new alcohol is often used in large excess, or the ethanol by-product is removed as it forms. lscollege.ac.in The mechanism is analogous to hydrolysis, with an alcohol molecule serving as the nucleophile instead of water. masterorganicchemistry.comresearchgate.net

Amidation : The ester can be converted directly into a primary, secondary, or tertiary amide by heating it with ammonia (B1221849), a primary amine, or a secondary amine, respectively. masterorganicchemistry.com This reaction, often termed aminolysis, typically proceeds through a nucleophilic acyl substitution pathway. masterorganicchemistry.comyoutube.com The amine attacks the electrophilic ester carbonyl, leading to a tetrahedral intermediate which then collapses by eliminating an alkoxide leaving group. masterorganicchemistry.com While the reaction can be performed thermally, various catalysts, including Lewis acids or specific coupling agents, can facilitate the transformation under milder conditions. mdpi.com

Reaction Reagents Catalyst (Typical) Product Type
TransesterificationR'OH (another alcohol)H⁺ or RO⁻New Ester (RCOOR')
AmidationR'NH₂ or R'₂NHHeat or Lewis AcidAmide (RCONHR' or RCONR'₂)

The ester group can be reduced to a primary alcohol, (2-amino-5-bromo-4-methylphenyl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. adichemistry.commasterorganicchemistry.com The reaction proceeds via a two-step nucleophilic addition of hydride ions. chemistrysteps.com The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form an aldehyde, which is more reactive than the starting ester. masterorganicchemistry.com A second hydride ion immediately attacks the aldehyde, and a subsequent aqueous workup protonates the resulting alkoxide to yield the primary alcohol. orgosolver.com

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the aromatic ring is at a benzylic position, which imparts special reactivity. lumenlearning.com

Oxidation : The benzylic methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating. chemistrysteps.commasterorganicchemistry.com This reaction requires the presence of at least one benzylic hydrogen. lumenlearning.commasterorganicchemistry.com The reaction is believed to proceed through a radical mechanism, initiated by the abstraction of a benzylic hydrogen, leveraging the resonance stability of the resulting benzylic radical. masterorganicchemistry.comstackexchange.com It should be noted that such harsh oxidizing conditions could potentially affect the amino group, which may require a protection strategy (e.g., acetylation) prior to oxidation.

Halogenation : The benzylic position can undergo free-radical halogenation. chemistrysteps.com Using N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide or light) allows for the selective bromination of the methyl group to form a benzylic bromide. lumenlearning.comjove.com This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with a bromine source (Br₂ generated in low concentration from NBS) to form the product and propagate the chain. libretexts.orgyoutube.com

Reaction Reagents Mechanism Product Functional Group
OxidationKMnO₄, NaOH, Heat, then H₃O⁺Radical/ComplexCarboxylic Acid (-COOH)
HalogenationN-Bromosuccinimide (NBS), InitiatorFree RadicalBromomethyl (-CH₂Br)

Regioselective Functionalization and Site-Specific Transformations

The presence of multiple, electronically distinct functional groups on this compound allows for a high degree of regioselective chemistry.

At the Amino Group : The -NH₂ group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.com However, the positions ortho and para to the amine are already substituted. The strong activation can still make the ring susceptible to reactions like further halogenation if not controlled. To moderate its reactivity and for protection, the amine can be acetylated to form an amide, which is a less powerful activating group. quora.com The amine also readily reacts with acids to form anilinium salts and can be converted into a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups (Sandmeyer reaction). vaia.com

At the Bromine Atom : The C-Br bond is a key site for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position, replacing the bromine atom. This provides a powerful method for introducing aryl, vinyl, or substituted amine moieties.

At the Aromatic Ring : While the substitution pattern is fixed, the electronic properties of the existing groups dictate the reactivity of the remaining C-H bond on the ring (at position 6). The powerful electron-donating amino group strongly activates this position towards electrophilic attack, while the ester group is deactivating.

The distinct reactivity of each site—nucleophilic acyl substitution at the ester, radical reactions at the methyl group, electrophilic substitution directed by the amine, and cross-coupling at the bromine—allows for site-specific transformations by carefully choosing reagents and reaction conditions. libretexts.org

Mechanistic Investigations of Chemical Transformations

The mechanisms for the primary transformations of this compound are well-established in the principles of organic chemistry.

Ester Reactions : The hydrolysis, transesterification, and amidation of the ester group all proceed via a nucleophilic acyl substitution mechanism. lscollege.ac.inslideshare.netacs.org These reactions involve the formation of a characteristic tetrahedral intermediate after the initial nucleophilic attack on the carbonyl carbon. lscollege.ac.in For acid-catalyzed hydrolysis and transesterification, the mechanism involves initial protonation of the carbonyl oxygen to activate the electrophile. chemistrysteps.commasterorganicchemistry.com For base-promoted hydrolysis, the mechanism involves direct attack by a strong nucleophile (e.g., OH⁻) and is irreversible due to the final deprotonation of the carboxylic acid product. chemistrysteps.com

Ester Reduction : The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com The initial tetrahedral intermediate collapses, eliminating the ethoxide group to form an intermediate aldehyde, which is then rapidly reduced by a second hydride addition to an alkoxide that is protonated during workup. adichemistry.com

Benzylic Reactions : Reactions at the methyl group are governed by the stability of the benzylic radical intermediate. Both oxidation with KMnO₄ and halogenation with NBS are initiated by the abstraction of a benzylic hydrogen atom. masterorganicchemistry.comlibretexts.org The resulting radical is stabilized by resonance with the adjacent benzene (B151609) ring, making the benzylic C-H bonds significantly weaker and more reactive than typical alkyl C-H bonds. lumenlearning.comlibretexts.org This resonance stabilization is the key mechanistic feature that accounts for the high regioselectivity of these radical reactions. jove.com

Role As a Synthetic Intermediate for Complex Molecular Architectures

Building Block in the Synthesis of Heterocyclic Compounds

The reactivity of the ortho-amino ester functionality, combined with the presence of a bromine atom, makes Ethyl 2-amino-5-bromo-4-methylbenzoate a strategic precursor for the construction of various heterocyclic systems.

The synthesis of benzothiazines often involves the reaction of a substituted 2-aminobenzenethiol with a suitable electrophile. While direct synthesis from this compound is not explicitly detailed in the provided research, a closely related compound, methyl-2-amino-5-bromobenzoate, serves as an intermediate in the synthesis of benzothiazines. This suggests a plausible synthetic pathway where the ethyl ester could undergo similar transformations.

Pyrimidinones, specifically quinazolinediones, can be synthesized from anthranilic acid derivatives. A general and widely used method involves the reaction of an anthranilate with urea (B33335) or an isocyanate. This reaction proceeds through an initial acylation of urea by the anthranilate, followed by an intramolecular cyclization to form the quinazolinedione ring. This established methodology suggests that this compound could be a viable starting material for the synthesis of substituted quinazolinediones, which are themselves important scaffolds in medicinal chemistry.

Table 1: Plausible Synthesis of Heterocyclic Compounds

Heterocycle General Precursors Plausible Reagents for Reaction with this compound
Benzothiazines 2-Aminobenzenethiols and electrophiles Transformation of the amino group to a thiol, followed by reaction with an appropriate electrophile.

The strategic placement of functional groups in this compound allows for its potential use in constructing fused ring systems through intramolecular cyclization reactions. The amino and ester groups, being ortho to each other, are particularly well-suited for cyclization reactions to form a new ring fused to the benzene (B151609) ring. For instance, intramolecular aminolysis of o-aminophenylacetate esters is a known method for forming lactams. While the subject compound is a benzoate (B1203000) rather than a phenylacetate, analogous intramolecular cyclizations involving the amino group and a suitably modified ester or a side chain introduced at the bromine position could lead to the formation of fused heterocyclic systems. The specific conditions for such cyclizations would depend on the nature of the reacting partners and the desired ring system.

Utility in Materials Science Applications (e.g., Polymer Chemistry)

The application of this compound in materials science, particularly in polymer chemistry, is not well-documented in current literature. However, its structure suggests potential utility as a monomer or a modifying agent for polymers. The bifunctional nature of the molecule, possessing both an amine and a bromine atom, allows for several polymerization strategies.

The primary amine group can participate in polycondensation reactions with di-acid chlorides or di-isocyanates to form polyamides or polyureas, respectively. The resulting polymers would have the bromo- and methyl- groups as pendent substituents along the polymer chain, influencing properties such as solubility, thermal stability, and refractive index.

Alternatively, the bromine atom can be utilized in polymerization processes. For instance, it could potentially be converted into other functional groups suitable for ring-opening polymerization or used in controlled radical polymerization techniques. Furthermore, the entire molecule could be used to modify existing polymers. For example, it could be grafted onto polymers containing reactive sites that can couple with either the amine or the bromine, thereby introducing new functionalities to the material's surface or bulk.

Despite this theoretical potential, there is a lack of specific research demonstrating the synthesis and characterization of polymers derived from this compound.

Derivatization for Analytical Applications (e.g., Derivatization Reagents)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Reagents for this purpose often introduce a chromophore, a fluorophore, or a readily ionizable group.

This compound itself is not commonly cited as a derivatization reagent. However, compounds with primary amine functionalities are known to react with various analytes for detection purposes. For instance, primary amines can react with aldehydes and ketones. In principle, a molecule like this compound could be used to "tag" carbonyl-containing analytes, with the resulting imine being detectable by UV-Vis spectroscopy due to the benzene ring.

Conversely, the amino group on this compound is itself a target for derivatization. For analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the primary amine can be reacted with common derivatizing agents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) to yield highly fluorescent products, enabling sensitive detection. While the compound can be a subject of derivatization, its role as a reagent for the derivatization of other analytes is not established in the literature.

Emerging Research Directions and Future Perspectives in Ethyl 2 Amino 5 Bromo 4 Methylbenzoate Chemistry

Catalytic Approaches for Enhanced Synthesis and Selectivity

The development of efficient and selective synthetic routes is paramount for the practical application of any chemical compound. For Ethyl 2-amino-5-bromo-4-methylbenzoate, future research is likely to focus on advanced catalytic methods that not only improve yield and purity but also align with the principles of sustainable chemistry.

Green chemistry principles are increasingly guiding the design of chemical processes to minimize environmental impact. The synthesis of substituted aminobenzoates can be made more sustainable by focusing on aspects like atom economy, use of safer solvents, and energy efficiency. Traditional multi-step syntheses of such compounds often involve hazardous reagents and generate significant waste. Future synthetic strategies for this compound could incorporate biocatalysis, where enzymes are used to perform specific transformations under mild conditions, potentially reducing the need for protecting groups and harsh reagents. For instance, the biosynthesis of aminobenzoic acid derivatives from simple carbon sources like glucose is an area of active research, offering a renewable alternative to petroleum-based starting materials. mdpi.com

Another key principle is the use of catalytic reagents over stoichiometric ones. rsc.org Catalytic approaches reduce waste by being regenerated and reused. For the synthesis of this particular molecule, this could involve catalytic halogenation or amination steps on a suitable precursor, minimizing the formation of byproducts. The choice of solvents is also critical; replacing volatile organic compounds with greener alternatives like water or bio-derived solvents is a key goal. semanticscholar.org

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrinciplePotential Application in Synthesis
Prevention Designing synthetic routes that minimize waste generation from the outset.
Atom Economy Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Less Hazardous Synthesis Employing and generating substances with little or no toxicity to human health and the environment. researchgate.net
Safer Solvents & Auxiliaries Using benign solvents or minimizing their use altogether.
Catalysis Employing catalytic reagents in preference to stoichiometric reagents. rsc.org
Renewable Feedstocks Sourcing starting materials from renewable resources. mdpi.com

The functionalization of the this compound scaffold is a promising area for discovering new derivatives with unique properties. The presence of a bromine atom and activated C-H bonds on the aromatic ring offers multiple sites for modification through modern catalytic methods.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent on this compound is an ideal handle for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. Future research could explore the use of nickel catalysis, which is a more earth-abundant and cost-effective alternative to palladium. nih.gov Furthermore, photoredox catalysis, often in combination with nickel, has emerged as a mild and efficient method for forging new bonds and could be applied to the functionalization of this molecule. researchgate.net

Direct C-H functionalization is another frontier in synthetic chemistry that could be applied to this compound. researchgate.netbath.ac.uk This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. Catalytic systems, often based on palladium, rhodium, or ruthenium, can direct the selective activation of C-H bonds, allowing for the introduction of new functional groups at specific positions on the aromatic ring. researchgate.netbath.ac.uk

Flow Chemistry and Continuous Manufacturing Applications

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility. orientjchem.orgamt.uk For the synthesis of this compound and its derivatives, flow chemistry could enable safer handling of hazardous intermediates and reagents, as well as precise control over reaction parameters, leading to higher yields and purities. acs.org

The modular nature of flow chemistry systems also allows for the "telescoping" of multi-step syntheses, where the output of one reactor is directly fed into the next without the need for intermediate isolation and purification. acs.org This can significantly reduce production time and cost. For instance, a continuous flow process could be designed for the synthesis of this compound, integrating steps such as nitration, reduction, bromination, and esterification into a single, streamlined operation. amt.ukacs.org

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureAdvantage in Continuous Manufacturing
Enhanced Safety Small reactor volumes minimize the risk associated with hazardous reactions and unstable intermediates. orientjchem.org
Precise Control Accurate control over temperature, pressure, and residence time leads to improved selectivity and yield. orientjchem.org
Improved Efficiency Efficient heat and mass transfer accelerate reaction rates. orientjchem.org
Scalability Straightforward scaling by running the system for longer or by "numbering-up" (parallelizing reactors). orientjchem.org
Automation Allows for automated processes with real-time monitoring and optimization.

Computational Design of New Derivatives and Reaction Pathways

Computational chemistry is an indispensable tool in modern drug discovery and materials science. Methods like Density Functional Theory (DFT) can be used to predict the structural, electronic, and reactive properties of molecules. researchgate.net For this compound, computational studies can be employed to design novel derivatives with desired properties. By modeling the effects of different substituents on the molecule's geometry and electronic structure, researchers can prioritize synthetic targets. researchgate.net

Furthermore, computational methods can be used to elucidate reaction mechanisms and predict the feasibility of new synthetic pathways. By calculating the energy profiles of potential reactions, chemists can identify the most promising routes and reaction conditions before embarking on extensive experimental work. This can accelerate the discovery of more efficient and selective syntheses for this compound and its analogs.

Exploration of Structure-Reactivity Relationships

A thorough understanding of the relationship between a molecule's structure and its chemical reactivity is crucial for predicting its behavior in chemical reactions and biological systems. The reactivity of the aromatic ring in this compound is influenced by the interplay of the electronic and steric effects of its substituents: the amino, bromo, methyl, and ethyl ester groups.

The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. The methyl group is also an activating, ortho-, para-directing group. Conversely, the bromo and ethyl ester groups are deactivating groups. The interplay of these competing effects will determine the regioselectivity of further functionalization reactions. Experimental studies, guided by theoretical principles like the Hammett equation, can provide quantitative insights into these structure-reactivity relationships. nih.gov Such studies are fundamental for the rational design of new synthetic transformations involving this scaffold.

Potential as a Probe in Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.govox.ac.uk The design of effective chemical probes requires a deep understanding of target engagement and selectivity. While there is no specific biological activity reported for this compound, its structure contains features that could be exploited in the design of chemical probes.

The aminobenzoate scaffold is present in a number of biologically active molecules. mdpi.comnih.gov The bromo substituent can serve as a handle for "scaffold hopping," where it is replaced with other functional groups to explore new chemical space and potentially discover new biological activities. Additionally, the bromo group can act as a heavy atom, which can be useful in biophysical techniques like X-ray crystallography to aid in structure determination. The ester group can be modified to attach reporter tags, such as fluorophores or biotin, for use in imaging or affinity-based proteomics. The design of such probes would involve iterative cycles of synthesis and biological evaluation to optimize their potency and selectivity for a specific biological target.

Advanced Materials Applications and Polymer Functionalization

The presence of both a reactive amine and a modifiable bromide on the aromatic ring of this compound opens up numerous possibilities for its integration into advanced materials and the functionalization of polymers.

The amino group serves as a primary site for polymerization. Analogous to other aminobenzoic acid derivatives, this compound could potentially undergo polymerization to form novel polyamides or be incorporated as a comonomer with other monomers to tailor the properties of existing polymers. researchgate.netresearchgate.net The resulting polymers could exhibit enhanced thermal stability and specific electronic properties, making them candidates for specialty plastics and functional coatings.

Furthermore, the bromo-substituent provides a versatile handle for post-polymerization modification. mdpi.com Techniques such as atom transfer radical polymerization (ATRP) could be initiated from the bromo-site, allowing for the grafting of various vinyl polymers onto a polymer backbone containing this monomer. nih.govrsc.org This approach would enable the creation of well-defined block and graft copolymers with tailored microstructures and properties. The Ullmann coupling reaction is another avenue for the post-functionalization of bromo-substituted polymers, allowing for the introduction of new functional groups. mdpi.com

The ester group also offers a site for chemical modification, for instance, through transesterification reactions, which could be used to crosslink polymers or attach them to other molecules. google.com This trifunctional nature of this compound makes it a highly promising monomer for the synthesis of complex and functional polymeric architectures.

Potential Polymerization/Functionalization StrategyReactive SiteResulting Polymer/MaterialPotential Applications
Polyamide FormationAmino GroupNovel PolyamidesHigh-performance plastics, thermally stable coatings
CopolymerizationAmino GroupFunctional CopolymersModified engineering plastics, specialty films
Atom Transfer Radical Polymerization (ATRP) InitiationBromo GroupGraft CopolymersCompatibilizers, surface modifiers, drug delivery systems
Post-Polymerization Modification (e.g., Ullmann Coupling)Bromo GroupFunctionalized PolymersMaterials for gas capture, sensory applications
TransesterificationEster GroupCrosslinked PolymersThermosets, elastomers, adhesives

Interdisciplinary Research Synergies (e.g., with supramolecular chemistry)

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for this compound. The molecule's functional groups are capable of participating in a variety of directional intermolecular interactions, making it an excellent candidate for the design of self-assembling systems.

The amino group can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-ordered supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. mdpi.comresearchgate.net The study of how these interactions direct the assembly of molecules can provide insights into crystal engineering and the design of new materials with specific solid-state properties.

Moreover, the bromine atom can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention for its strength and directionality. mdpi.com Halogen bonds can be used to control the packing of molecules in the solid state and to create novel supramolecular assemblies. The interplay between hydrogen bonding from the amino group and halogen bonding from the bromo group could lead to the formation of highly complex and functional supramolecular architectures.

The synergy between the covalent chemistry of polymer synthesis and the non-covalent interactions of supramolecular chemistry could lead to the development of "smart" materials. For instance, polymers incorporating this compound could be designed to self-assemble into ordered nanostructures, or their properties could be modulated by external stimuli that affect the non-covalent interactions.

Supramolecular InteractionParticipating Functional Group(s)Potential Supramolecular AssemblyPotential Research Area
Hydrogen BondingAmino Group (Donor), Ester Carbonyl (Acceptor)1D Chains, 2D Sheets, 3D NetworksCrystal engineering, liquid crystals, organic frameworks
Halogen BondingBromo GroupDirected Molecular PackingAnion recognition, catalysis, materials science
π-π StackingAromatic RingStacked ArchitecturesOrganic electronics, charge transport materials

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-5-bromo-4-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure starting from substituted benzoic acid derivatives. For example, bromination of a methyl-substituted benzoate precursor (e.g., 4-methylbenzoic acid) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions ensures regioselectivity . Subsequent esterification with ethanol in the presence of a catalyst (e.g., H₂SO₄) yields the ethyl ester. Amine functionalization may involve nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DMF) to prevent side reactions. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting temperature/pH to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methyl/ethyl groups (δ 1.0–4.0 ppm). The bromine atom induces deshielding in adjacent protons, aiding structural confirmation .
  • FT-IR : Identify ester carbonyl (C=O stretch ~1700 cm⁻¹), amine N-H (~3300 cm⁻¹), and C-Br (~600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight (e.g., m/z ~287 for C₁₁H₁₂BrNO₂) .

Q. How can solubility and stability be assessed for this compound in different solvents?

  • Methodological Answer : Perform solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods. Stability studies involve storing solutions at varying temperatures (4°C, 25°C, 40°C) and analyzing degradation via HPLC over time. Ethyl lactate (a green solvent) may offer insights into solubility trends for ester derivatives .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Use variable-temperature NMR to detect conformational changes (e.g., coalescence of peaks at elevated temperatures). For impurities, employ preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) followed by 2D NMR (COSY, HSQC) to isolate and identify minor components .

Q. What strategies address regioselectivity challenges during bromination of the benzoate core?

  • Methodological Answer : Regioselectivity in bromination is influenced by directing groups. The methyl group at position 4 and ester at position 2 may direct bromine to position 5 via steric/electronic effects. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice (e.g., Br₂ vs. NBS). Experimental validation includes comparing yields from different bromination protocols and analyzing byproducts via GC-MS .

Q. How can computational methods predict the compound’s reactivity in drug discovery contexts?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model interactions with biomolecules (e.g., enzyme active sites). For example, docking studies with SARS-CoV-2 proteases or bacterial targets (e.g., penicillin-binding proteins) can prioritize synthetic analogs for biological testing .

Q. What crystallographic approaches are suitable for resolving the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXT for solution, SHELXL for refinement) determines absolute configuration and hydrogen-bonding networks. Crystallize the compound via slow evaporation (e.g., ethanol/water). Twinning or low-resolution data may require high-pressure or synchrotron sources. Compare experimental data with Cambridge Structural Database (CSD) entries for validation .

Q. How can impurity profiles be minimized during large-scale synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles:
  • DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) to identify critical quality attributes (CQAs).
  • PAT (Process Analytical Technology) : Use inline FT-IR/Raman for real-time monitoring.
  • Purification : Optimize column chromatography (silica gel, gradient elution) or crystallization solvents (e.g., ethyl acetate/hexane ratios) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.